molecular formula C19H23N5O3 B1650310 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1170417-59-0

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B1650310
CAS No.: 1170417-59-0
M. Wt: 369.4
InChI Key: IGFYTNUVGYIKES-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-18(21-12-14-2-1-5-20-11-14)13-24-17(15-3-4-15)10-16(22-24)19(26)23-6-8-27-9-7-23/h1-2,5,10-11,15H,3-4,6-9,12-13H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFYTNUVGYIKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127399
Record name 5-Cyclopropyl-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170417-59-0
Record name 5-Cyclopropyl-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170417-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H23N5O3
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 1172335-01-1

The compound features a pyrazole ring, a morpholine moiety, and a pyridine derivative, which are known for their diverse pharmacological properties. The presence of multiple heterocycles suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures may exhibit significant biological activities, particularly through interactions with specific kinases involved in signaling pathways. The pyrazole scaffold is particularly noted for its ability to inhibit kinases such as CSNK2 (Casein Kinase 2), which is implicated in cell proliferation and survival.

Biological Activities

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives. For instance:

  • A study synthesized various pyrazoline derivatives and assessed their efficacy in inhibiting specific protein-protein interactions (PPIs) related to cancer signaling pathways. Some derivatives demonstrated nearly 100% inhibition at certain concentrations, indicating strong biological activity .
  • Another research highlighted the importance of structural modifications in enhancing the potency and selectivity of pyrazole-based inhibitors against specific kinases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamideNaphthalene moietyAntitumor activityContains naphthalene enhancing hydrophobic interactions
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(morpholine-4-carbonyl)morpholineThiadiazole ringAntimicrobial propertiesDifferent reactivity compared to pyrazole
5-(Morpholine-4-carbonyl)pyridin-2-amineSimple pyridine derivativeCNS activityLacks complex heterocyclic structure

This table illustrates that while there are several structurally related compounds, the combination of morpholine, pyrazole, and pyridine in this specific arrangement provides unique properties that may enhance its biological activity and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

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